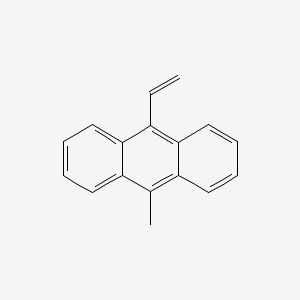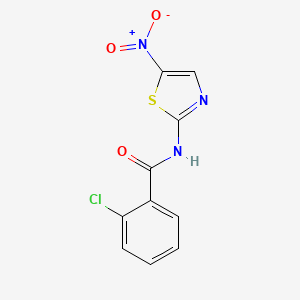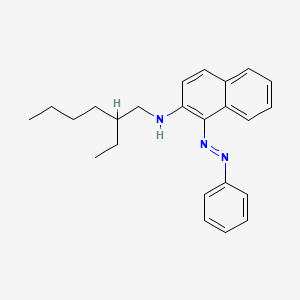
1,1-Dioxo-3,3-dibutyl-5-phenyl-7-methylthio-8-carboxymethoxy-2,3,4,5-tetrahydro-1,5-benzothiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid, also known as elobixibat, is a synthetic organic compound. It is an orally available inhibitor of the ileal bile acid transporter (IBAT or ASBT), which is the protein product of the SLC10A2 gene. Elobixibat is primarily evaluated for its clinical utility in the management of chronic constipation .
Métodos De Preparación
The synthesis of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid involves multiple steps. The chemical structure is claimed as Example 14 in Albireo Ab’s patent US20130225511A1 . The synthetic route typically involves the formation of the thiazepine ring followed by the introduction of the butyl, methylthio, and phenyl groups. The final step involves the attachment of the acetic acid moiety.
Análisis De Reacciones Químicas
2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the thiazepine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the phenyl and butyl groups, leading to various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of thiazepine derivatives.
Biology: The compound is studied for its effects on bile acid transport and its potential role in modulating bile acid levels in the body.
Industry: The compound is used in the development of pharmaceuticals targeting bile acid transport mechanisms.
Mecanismo De Acción
The primary mechanism of action of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid involves the inhibition of the ileal bile acid transporter (IBAT or ASBT). By inhibiting this transporter, the compound reduces the reabsorption of bile acids from the small intestine, leading to increased bile acid excretion. This mechanism helps in managing chronic constipation by promoting bowel movements .
Comparación Con Compuestos Similares
2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid can be compared with other bile acid transporter inhibitors such as:
Odevixibat: Another IBAT inhibitor used for similar therapeutic purposes.
Maralixibat: A compound with a similar mechanism of action but different chemical structure.
Linerixibat: Another bile acid transporter inhibitor with distinct pharmacokinetic properties.
The uniqueness of 2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepin-8-yl)oxy)acetic acid lies in its specific chemical structure, which contributes to its distinct pharmacological profile and therapeutic potential .
Propiedades
Fórmula molecular |
C26H35NO5S2 |
|---|---|
Peso molecular |
505.7 g/mol |
Nombre IUPAC |
2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetic acid |
InChI |
InChI=1S/C26H35NO5S2/c1-4-6-13-26(14-7-5-2)18-27(20-11-9-8-10-12-20)21-15-23(33-3)22(32-17-25(28)29)16-24(21)34(30,31)19-26/h8-12,15-16H,4-7,13-14,17-19H2,1-3H3,(H,28,29) |
Clave InChI |
HLVCNERLDVNLEF-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)O)SC)C3=CC=CC=C3)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13931089.png)
![tert-Butyl 2-formyl-1-methyl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B13931095.png)




![5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B13931132.png)
![2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13931137.png)


![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13931151.png)

